molecular formula C13H22N2 B13254560 1-(Pyridin-3-YL)octan-1-amine

1-(Pyridin-3-YL)octan-1-amine

Cat. No.: B13254560
M. Wt: 206.33 g/mol
InChI Key: ZGCNIQPBHSIQJU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyridine ring and an amine group makes it a versatile molecule for chemical modifications and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with octylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-YL)octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-YL)octan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that lead to the desired biological response.

Comparison with Similar Compounds

  • 1-(Pyridin-2-YL)octan-1-amine
  • 1-(Pyridin-4-YL)octan-1-amine
  • 1-(Pyridin-3-YL)hexan-1-amine

Comparison: 1-(Pyridin-3-YL)octan-1-amine is unique due to the position of the pyridine ring and the length of the alkyl chain. Compared to 1-(Pyridin-2-YL)octan-1-amine and 1-(Pyridin-4-YL)octan-1-amine, the position of the nitrogen atom in the pyridine ring can influence the compound’s reactivity and binding properties. The longer alkyl chain in this compound compared to 1-(Pyridin-3-YL)hexan-1-amine may affect its solubility and interaction with hydrophobic environments .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable building block in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

1-pyridin-3-yloctan-1-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-9-13(14)12-8-7-10-15-11-12/h7-8,10-11,13H,2-6,9,14H2,1H3

InChI Key

ZGCNIQPBHSIQJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CN=CC=C1)N

Origin of Product

United States

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